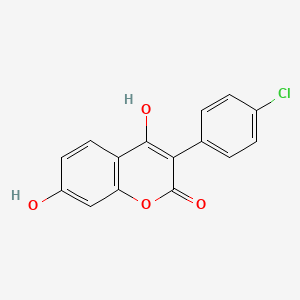

3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one” is a type of flavonoid, a class of plant and fungus secondary metabolites. Flavonoids are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromen-2-one core, followed by the introduction of the 4-chlorophenyl and hydroxy groups. The exact synthetic route would depend on the available starting materials and the specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydroxy groups might be involved in hydrogen bonding, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the polar hydroxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Protocols and Pharmacological Importance

Chromenones, including compounds structurally similar to "3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one," are core structures of secondary metabolites with considerable pharmacological significance. Synthetic protocols for these compounds have been developed due to their limited natural availability. Such protocols include Suzuki coupling reactions, radical-mediated cyclization, and reactions involving Michael acceptors with dicarbonyl compounds, highlighting the compound's relevance in medicinal chemistry and drug synthesis (Mazimba, 2016).

Environmental Impact of Chlorophenols

Chlorophenols, part of the compound's structure, are known for their environmental persistence and toxic effects. Studies have evaluated the impact of chlorophenols on the aquatic environment, indicating moderate toxicity to mammalian and aquatic life. The environmental behavior of these compounds, including their biodegradation and bioaccumulation potential, has been extensively reviewed, providing a foundation for understanding the environmental aspects of related compounds (Krijgsheld & Gen, 1986).

Anticancer Applications

Research on derivatives of chromenones has identified compounds with high tumor specificity and minimal keratinocyte toxicity, indicating potential applications in developing new anticancer drugs. Such studies underline the importance of chemical modifications to enhance pharmacological profiles for therapeutic uses (Sugita et al., 2017).

Radical Scavenging and Antioxidant Activity

Chromones and their derivatives exhibit significant antioxidant properties, which are attributed to their ability to neutralize reactive oxygen species and interrupt free radical processes. This activity suggests potential applications in preventing or mitigating oxidative stress-related diseases. The structural features essential for radical scavenging activity, such as the double bond and hydroxyl groups, have been identified, providing insights into the design of novel antioxidants (Yadav et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZALUTZTAJOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

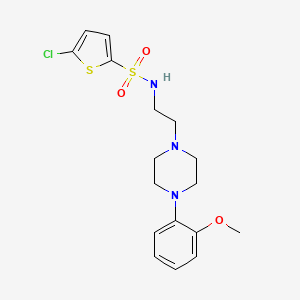

![3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2588122.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine](/img/structure/B2588124.png)

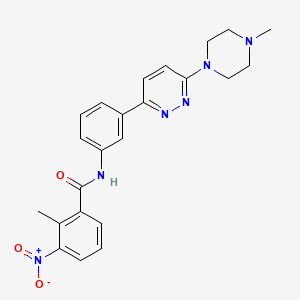

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide](/img/structure/B2588126.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)

![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)

![(E)-ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2588143.png)